molecular formula C6H11ClO2 B8523587 5-(2-Chloroethyl)tetrahydrofuran-3-ol

5-(2-Chloroethyl)tetrahydrofuran-3-ol

Numéro de catalogue: B8523587
Poids moléculaire: 150.60 g/mol
Clé InChI: VNVQUOHYTATDSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2-Chloroethyl)tetrahydrofuran-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a 2-chloroethyl substituent at the 5-position. The tetrahydrofuran ring may confer moderate polarity, influencing solubility and bioavailability compared to purely lipophilic analogs.

Propriétés

Formule moléculaire

C6H11ClO2

Poids moléculaire

150.60 g/mol

Nom IUPAC

5-(2-chloroethyl)oxolan-3-ol

InChI

InChI=1S/C6H11ClO2/c7-2-1-6-3-5(8)4-9-6/h5-6,8H,1-4H2

Clé InChI

VNVQUOHYTATDSS-UHFFFAOYSA-N

SMILES canonique

C1C(COC1CCCl)O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Properties of Chloroethyl-Containing Compounds

Property 5-(2-Chloroethyl)tetrahydrofuran-3-ol (Inferred) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Bendamustine
Molecular Weight ~178.6 g/mol (estimated) 214.7 g/mol 358.26 g/mol
log P ~0.5–1.5 (predicted) 2.5–3.0 1.5–2.0
Alkylating Activity Moderate (chloroethyl group) High (nitrosourea degradation) High (benzimidazole)
CNS Penetration Low (polar tetrahydrofuran) High (lipophilic nitrosourea) Low
Key Toxicity Unknown (potential hematologic) Myelosuppression, pulmonary toxicity Myelosuppression

Table 2: Therapeutic Index Determinants

Factor 5-(2-Chloroethyl)tetrahydrofuran-3-ol Nitrosoureas
Alkylating Activity +++ ++++
Carbamoylating Activity +++
Lipophilicity + ++++
Plasma Stability ++ (inferred) + (rapid decay)

Méthodes De Préparation

Acid-Catalyzed Cyclization

A prevalent method for tetrahydrofuran synthesis involves acid-catalyzed cyclization of diols or keto-alcohols. For example, in the preparation of 4,5-dihydro-2-methylfuran, 5-hydroxy-2-pentanone undergoes cyclization with phosphoric acid at 200°C, yielding the furan ring via intramolecular dehydration. Adapting this approach, 5-(2-hydroxyethyl)pentan-3-ol could cyclize under similar conditions to form the tetrahydrofuran core. Key considerations include:

  • Acid selection : Phosphoric acid minimizes side reactions compared to stronger acids like H₂SO₄.

  • Temperature control : Excessive heat may degrade the chloroethyl group, necessitating moderate temperatures (150–180°C).

  • Protection of hydroxyl groups : The C3 hydroxyl must remain unprotected during cyclization to avoid premature derivatization.

Post-cyclization, the secondary alcohol at C3 could be selectively chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, CN1887880A demonstrates the esterification of L-malic acid with thionyl chloride in methanol, followed by hydrolysis to yield hydroxytetrahydrofuran derivatives. Applying this to 5-(2-hydroxyethyl)tetrahydrofuran-3-ol would involve:

  • Dissolving the diol in anhydrous dichloromethane.

  • Adding SOCl₂ dropwise at 0°C to convert the C5 hydroxyethyl group to 2-chloroethyl.

  • Quenching excess SOCl₂ with a saturated NaHCO₃ solution.

Yield Optimization : Patent CN108440457B reports 86–88% yields for analogous thiol-acetate formations using stoichiometric thioacetic acid and hexahydropyridine. Similar precision in reagent ratios and temperature control (e.g., maintaining 0–5°C during chlorination) could enhance yields.

Nucleophilic Substitution on Preformed Tetrahydrofuran

Alkylation of Tetrahydrofuran-3-ol

Introducing the 2-chloroethyl group via nucleophilic substitution on tetrahydrofuran-3-ol presents challenges due to the ring’s conformational rigidity and the hydroxyl group’s poor leaving capacity. However, converting the hydroxyl to a better leaving group (e.g., tosylate or mesylate) enables alkylation.

Procedure :

  • Tosylation : Treat tetrahydrofuran-3-ol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

  • Alkylation : React the tosylate with 2-chloroethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature.

Challenges :

  • Competing elimination reactions may form dihydrofuran byproducts.

  • Steric hindrance at C5 complicates nucleophilic attack.

Mitigation Strategies :

  • Use bulky bases (e.g., LDA) to deprotonate selectively.

  • Employ phase-transfer catalysts to enhance reaction rates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsTemperature RangeYield (Estimated)AdvantagesLimitations
Acid-Catalyzed Cyclization5-(2-Hydroxyethyl)pentan-3-olH₃PO₄, SOCl₂150–200°C70–85%Scalable, minimal purificationRequires high temps, risk of degradation
Nucleophilic SubstitutionTetrahydrofuran-3-olTsCl, 2-ClCH₂CH₂MgBr−78°C to 25°C50–65%Selective functionalizationLow yields due to steric hindrance
Epoxide Ring-Opening5-Vinyltetrahydrofuran-3-olmCPBA, HCl, Et₃N−10°C to 25°C60–75%High regioselectivityMulti-step, cost of epoxidation reagents

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CN108440457B emphasizes solvent recovery, such as distilling isopropyl ether below 30°C to minimize losses. For chloroethylation steps, chloroform—a preferred solvent in US20180086780A1—can be reclaimed via fractional distillation.

Byproduct Management

Triethylamine hydrochloride, a common byproduct in substitution reactions, is removed via filtration and washing with cold acidic solutions. Neutralization with NaHCO₃ ensures product stability during extraction .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2-Chloroethyl)tetrahydrofuran-3-ol with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, a chloroethyl group can be introduced via alkylation of tetrahydrofuran-3-ol derivatives using 2-chloroethyl halides in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., argon). Evidence from analogous syntheses (e.g., chlorinated intermediates in THF) suggests optimizing reaction temperature (–5°C to 25°C) and using catalysts like magnesium chloride to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Basic: How can the structural integrity of 5-(2-Chloroethyl)tetrahydrofuran-3-ol be confirmed experimentally?

Methodological Answer:
Combine ¹H-NMR and ¹³C-NMR to resolve stereochemistry and substituent positions. For instance, the chloroethyl group’s protons resonate as a triplet (δ ~3.6–3.8 ppm) coupled to adjacent CH₂, while the tetrahydrofuran ring protons show distinct splitting patterns (e.g., δ 4.0–4.5 ppm for hydroxyl-bearing carbons). HRMS ([M+Na]+) validates molecular weight (e.g., calculated m/z for C₆H₁₁ClO₂: ~158.03). Compare spectral data with computed properties (e.g., logP, polar surface area) from databases like NIST .

Advanced: What strategies mitigate decomposition of 5-(2-Chloroethyl)tetrahydrofuran-3-ol during storage?

Methodological Answer:
The chloroethyl group is prone to hydrolysis or β-elimination. Store the compound in anhydrous conditions (argon atmosphere) at –20°C, using desiccants like silica gel. Avoid prolonged exposure to light or moisture. Pre-purify solvents (e.g., THF dried over molecular sieves) and employ stabilizers like BHT (0.1% w/w) if reactivity studies are delayed. Regularly validate stability via HPLC and NMR .

Advanced: How can 5-(2-Chloroethyl)tetrahydrofuran-3-ol serve as an intermediate in pharmaceutical synthesis?

Methodological Answer:
The compound’s chloroethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl moieties for drug candidates. For example, it could act as a precursor to nucleoside analogs (e.g., antiviral agents) by replacing the chlorine with nucleobases via SN2 displacement. Optimize reaction conditions (e.g., Pd catalysts, ligand systems) in THF/water mixtures, as seen in similar purine derivatives .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification protocols rigorously. Use differential scanning calorimetry (DSC) to confirm melting points and compare with computational predictions (e.g., via ChemAxon or NIST data). Solubility studies in DMSO, THF, and water should follow standardized OECD guidelines. Cross-validate findings with independent labs and publish detailed experimental conditions .

Advanced: What experimental designs optimize the regioselectivity of reactions involving 5-(2-Chloroethyl)tetrahydrofuran-3-ol?

Methodological Answer:
To control regioselectivity (e.g., avoiding ring-opening of tetrahydrofuran), use sterically hindered bases (e.g., LDA) in non-polar solvents (e.g., toluene) at low temperatures. For functionalization at the chloroethyl group, employ phase-transfer catalysts (e.g., TBAB) in biphasic systems. Monitor reaction pathways via in-situ IR or LC-MS. Computational modeling (DFT) can predict transition states to guide optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.